

melting point and boiling point of 2-Amino-4,5-dichlorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,5-dichlorobenzoic acid

Cat. No.: B3016094

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **2-Amino-4,5-dichlorobenzoic Acid**: Melting and Boiling Point Determination

Introduction

2-Amino-4,5-dichlorobenzoic acid is a substituted aromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.^[1] For researchers and professionals in drug development and chemical synthesis, the precise characterization of this molecule is paramount. Fundamental physical properties, such as melting and boiling points, serve as critical indicators of a substance's identity and purity.^[2] An accurately determined melting point, particularly a sharp melting range, provides a reliable benchmark for purity, while the boiling point is essential for developing purification protocols like distillation and for understanding the compound's thermal stability.

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of **2-Amino-4,5-dichlorobenzoic acid**. As a Senior Application Scientist, the focus extends beyond mere procedural steps to include the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Compound Profile and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and properties. The data for **2-Amino-4,5-dichlorobenzoic acid** is summarized below.

Property	Value	Source(s)
CAS Number	20776-61-8	[3][4][5]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	[3][5]
Molecular Weight	206.03 g/mol	[5]
Appearance	Off-white to light yellow crystalline powder	[5]
Melting Point	213-214 °C	[3]
Boiling Point	380.5 ± 42.0 °C at 760 mmHg (Predicted)	[3]

Theoretical Principles of Phase Transitions

The melting and boiling points are unique physical constants that depend on the strength of intermolecular forces.

Melting Point

The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium at a given pressure.[2] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point. The presence of even minor impurities disrupts the crystal lattice structure, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a colligative property and is a foundational principle for assessing compound purity in a laboratory setting. A broad melting range for a synthesized batch of **2-Amino-4,5-dichlorobenzoic acid** would suggest the presence of residual starting materials, solvents, or byproducts.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to a phase transition from liquid to gas.[6][7] This property is heavily influenced by factors such as molecular weight, branching, and the nature of intermolecular forces.[7] **2-Amino-4,5-dichlorobenzoic acid** possesses strong intermolecular

hydrogen bonds due to its carboxylic acid and amino groups, as well as dipole-dipole interactions from the carbon-chlorine bonds, contributing to its high boiling point. It is critical to note that the provided boiling point of 380.5 °C is a predicted value.[3] Many complex organic molecules, especially those with multiple functional groups, may undergo thermal decomposition at temperatures below their atmospheric boiling point.

Experimental Determination Protocols

The following sections detail standardized, field-proven protocols for the determination of melting and boiling points.

Melting Point Determination (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a solid organic compound. It relies on slow, controlled heating of a small, powdered sample packed into a capillary tube.

Methodology:

- Sample Preparation: Ensure the **2-Amino-4,5-dichlorobenzoic acid** sample is completely dry and finely powdered. Grinding the crystals ensures uniform packing and efficient heat transfer.[8][9]
- Capillary Packing: Invert a glass capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[10]
- Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer to be immersed in a Thiele tube oil bath.
- Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting point. This saves time in the subsequent accurate measurement.
- Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again, but at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.[10]

- Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range. For a pure sample, this range should be narrow, such as 213-214 °C.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Inverted Capillary Method)

This micro-scale method is suitable for determining the boiling point of small liquid quantities.

Senior Application Scientist Insight: The reported boiling point for **2-Amino-4,5-dichlorobenzoic acid** is a predicted value of 380.5 °C.^[3] Experimentally verifying this at standard atmospheric pressure is highly impractical and likely impossible, as the compound will almost certainly decompose at such a high temperature. The energy required to bring the compound to this temperature would likely break covalent bonds within the molecule itself. Therefore, this protocol is presented for its educational value in boiling point theory. An experimental determination would necessitate vacuum distillation to measure the boiling point at a significantly reduced pressure.

Methodology:

- Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small-diameter test tube or fusion tube.^{[6][11]}
- Apparatus Assembly: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.^[6]

- Heating Setup: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (such as a Thiele tube filled with high-boiling point oil). The thermometer bulb should be level with the sample.[6]
- Heating and Observation: Heat the bath gently and uniformly.[6] As the liquid heats, air trapped in the capillary will slowly bubble out.
- Recording the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. At this point, stop heating. The liquid will begin to cool and will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. athabascau.ca [athabascau.ca]
- 3. chembk.com [chembk.com]
- 4. 2-AMINO-4,5-DICHLOROBENZOIC ACID | 20776-61-8 [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- To cite this document: BenchChem. [melting point and boiling point of 2-Amino-4,5-dichlorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3016094#melting-point-and-boiling-point-of-2-amino-4-5-dichlorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com